JWH-015
Beschreibung
Computational 3D-Quantitative Structure-Activity Relationship (3D-QSAR) Models
A 3D-QSAR study on this compound revealed key spatial interactions influencing CB2 receptor selectivity:
- Naphthoyl group orientation : The naphthalene ring adopts a planar conformation, interacting with hydrophobic regions of CB2.
- Indole substituents : The propyl chain at the N1 position and methyl group at C2 stabilize interactions with CB2’s binding pocket.
- Critical regions : A region opposite to the carbonyl group contributes to CB2 selectivity, distinguishing it from CB1-binding cannabinoids like Δ⁹-THC.
Molecular Docking and Dynamics Simulations
Molecular docking studies suggest this compound binds to CB2 via hydrogen bonding between the naphthoyl carbonyl oxygen and receptor residues (e.g., Ser-297, Leu-108). These interactions are stabilized by van der Waals contacts from the indole’s propyl chain and naphthalene’s aromatic system.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR and ¹³C NMR spectra of this compound have been recorded, though specific chemical shifts are not publicly disclosed. Key features include:
Infrared (IR) Spectroscopy
ATR-IR analysis reveals characteristic absorption bands:
| Wave Number (cm⁻¹) | Assignment |
|---|---|
| ~1650–1700 | C=O stretching (naphthoyl) |
| ~1450–1600 | C=C aromatic stretching |
| ~1350–1450 | N–C stretching (indole) |
| ~1250–1350 | Aliphatic C–C bending |
These peaks confirm the presence of the ketone group and aromatic systems.
Mass Spectrometry
This compound is routinely analyzed via gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–high-resolution mass spectrometry (LC-HRMS):
| Method | Key Ions (m/z) | Fragmentation Pattern |
|---|---|---|
| GC-EI-MS | 327.3 (M⁺), 310.3, 270.2, 127.1 | Loss of CO (327 → 310), cleavage of indole-naphthoyl bond |
| LC-HRMS | 327.1623 (C₂₃H₂₁NO⁺) | Accurate mass matching ±5 ppm |
The m/z 127.1 fragment corresponds to the indole core, while m/z 310.3 arises from decarboxylation.
Eigenschaften
IUPAC Name |
(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBBBWQTLXQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165902 | |
| Record name | JWH 015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-08-2 | |
| Record name | JWH 015 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH 015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JHW-015 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Core Reaction Mechanism
This compound belongs to the aminoalkylindole family of synthetic cannabinoids, synthesized via a Friedel-Crafts acylation reaction. This method involves the condensation of a substituted indole precursor with naphthoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
Reaction Scheme:
- Indole Precursor Preparation : 1-Propyl-2-methylindole is synthesized by alkylating 2-methylindole with 1-bromopropane under basic conditions.
- Acylation : The indole derivative reacts with naphthalene-1-carbonyl chloride in dichloromethane (DCM) with AlCl₃ at 0–5°C for 4–6 hours.
- Workup : The crude product is neutralized, extracted with organic solvents, and purified via column chromatography.
Optimization Parameters
Key variables influencing yield and purity include:
- Catalyst Concentration : Excess AlCl₃ (>1.5 equivalents) risks side reactions, such as over-acylation.
- Temperature Control : Maintaining subambient temperatures minimizes decomposition of the electrophilic acyl intermediate.
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity without participating in side reactions.
Purification and Analytical Characterization
Chromatographic Purification
Crude this compound is purified using silica gel column chromatography with a hexane-ethyl acetate gradient (9:1 to 7:3 v/v). High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (75:25) achieves >99% purity, as validated by ultraviolet (UV) detection at 254 nm.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 327.42 g/mol | |
| Melting Point | 98–102°C | |
| Solubility in DMSO | 20 mM (stock solution) | |
| λmax (UV-Vis) | 280 nm, 320 nm |
Spectroscopic Confirmation
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 8.0 Hz, 1H, naphthoyl), 7.85–7.40 (m, 7H, aromatic), 3.95 (t, J = 7.2 Hz, 2H, -CH₂-), 2.55 (s, 3H, -CH₃), 1.85–1.70 (m, 2H, -CH₂-), 0.95 (t, J = 7.4 Hz, 3H, -CH₃).
- ¹³C NMR : 196.5 (C=O), 143.2–115.7 (aromatic carbons), 45.8 (-CH₂-), 22.1 (-CH₃), 20.4 (-CH₂-), 13.8 (-CH₃).
- Mass Spectrometry (MS) : ESI-MS m/z 328.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₁NO.
Formulation and Stability Profiling
Preparation of Biological Solutions
For in vitro and in vivo studies, this compound is dissolved in dimethyl sulfoxide (DMSO) at 20 mM and stored at –20°C. Working concentrations (5–20 μM) are prepared by diluting the stock in phosphate-buffered saline (PBS) or cell culture medium, ensuring final DMSO concentrations ≤0.1% to avoid cytotoxicity.
Table 2: Stability Under Storage Conditions
| Condition | Degradation After 6 Months | Method of Analysis |
|---|---|---|
| –20°C (desiccated) | <2% | HPLC-UV |
| 25°C (light-exposed) | 15–20% | HPLC-UV |
In Vivo Administration Protocols
In murine models, this compound is administered intraperitoneally at 5–150 mg/kg body weight, dissolved in 3% DMSO/PBS. Dosing regimens vary by study duration, with higher doses (150 mg/kg) inducing thymic atrophy and apoptosis within 72 hours.
Quality Control and Regulatory Considerations
Impurity Profiling
Common impurities include unreacted naphthoyl chloride (≤0.5%) and dealkylated byproducts (≤1.2%), monitored via GC-MS and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Regulatory Status
This compound is classified as a Schedule I controlled substance in multiple jurisdictions due to its psychoactive potential. Laboratories handling the compound must adhere to Good Laboratory Practice (GLP) and occupational safety guidelines.
Applications in Pharmacological Research
Apoptosis Induction in Lymphocytes
This compound triggers caspase-3/7 activation in murine thymocytes (EC₅₀ = 10 μM) and splenocytes, with apoptosis confirmed via TUNEL assay and flow cytometry. Co-administration with CB2 antagonists (e.g., SR144528) reverses these effects, validating receptor-mediated mechanisms.
Anti-Inflammatory Effects in Arthritis Models
At 5 mg/kg/day, this compound suppresses interleukin-1β (IL-1β)-induced IL-6 and IL-8 production in rheumatoid arthritis synovial fibroblasts (RASFs), partly via glucocorticoid receptor modulation.
Analyse Chemischer Reaktionen
Arten von Reaktionen
JWH-015 durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Cytochrom-P450-Enzyme.
Substitution: Substitutionsreaktionen erfordern häufig Halogenierungsmittel oder Elektrophile in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Hydroxylierte Metaboliten von this compound.
Reduktion: Reduzierte Analoga mit veränderten pharmakologischen Eigenschaften.
Substitution: Verschiedene substituierte Derivate mit potenziellen Unterschieden in der Rezeptoraffinität und -aktivität.
Wissenschaftliche Forschungsanwendungen
In Vivo Studies
In animal models, JWH-015 has been shown to reduce tumor growth significantly. For instance, in studies involving syngeneic mice with NT 2.5 cells, this compound inhibited tumor growth and metastasis by affecting CXCL12-induced chemotaxis and wound healing processes .
Data Table: Anticancer Effects of this compound
Case Studies
In a study focusing on rheumatoid arthritis, this compound administration led to a significant reduction in pro-inflammatory cytokines IL-6 and IL-8 production, highlighting its therapeutic potential as an adjunct therapy for inflammatory conditions .
Data Table: Anti-inflammatory Effects of this compound
| Condition | Study Design | Key Findings |
|---|---|---|
| Rheumatoid Arthritis | In vitro | Reduces IL-6 and IL-8 production |
| General Inflammation | In vivo | Exhibits anti-inflammatory effects independent of CB2 |
Weight Management
This compound has been investigated for its potential role in obesity management. In diet-induced obese mice, administration of this compound resulted in significant weight loss and reduced food intake compared to control groups. The study suggests that the compound may modulate appetite through central mechanisms related to cannabinoid receptor activation .
Data Table: Effects on Metabolism
Wirkmechanismus
JWH-015 exerts its effects primarily through the activation of CB2 receptors. Upon binding to CB2 receptors, this compound induces a conformational change that activates downstream signaling pathways, including the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs) . These pathways contribute to the compound’s immunomodulatory, anti-inflammatory, and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Receptor Affinity Comparisons
Functional Comparisons
Receptor Selectivity and Therapeutic Implications
- This compound’s CB2R selectivity contrasts with JWH-018 and WIN55,212-2 , which activate CB1R, leading to psychoactivity . This makes this compound preferable for inflammation and cancer studies requiring minimal CNS side effects.
- Pravadoline shares structural similarities but has lower CB2R affinity, resulting in weaker anti-proliferative effects in prostate cancer cells compared to this compound .
Mechanistic Divergence in Analgesia this compound’s analgesia involves the nitric oxide-cGMP-PKG-KATP pathway and endogenous opioids , whereas AM1241 relies on β-endorphin release . This highlights CB2R’s role in diverse pain modulation pathways.
Anti-Tumor Efficacy
- This compound induces apoptosis via ceramide synthesis and JNK activation , while WIN55,212-2 enhances radiation sensitivity in breast cancer through CB1R-dependent mechanisms .
Metabolic Effects
- In DIO mice, this compound reduces AST levels and enhances lipolysis , whereas THC (a CB1R-preferring agonist) increases appetite and adiposity, underscoring CB2R’s metabolic benefits .
Contradictory Findings and Limitations
- Hepatic Effects: While this compound improves NAFLD markers in DIO mice , one study noted worsened fatty liver with CB2R activation, possibly due to dose-dependent off-target effects .
- Structural Modifications : Extending this compound’s alkyl chain (e.g., to pentyl) boosts CB1/CB2 affinity but reduces selectivity, as seen in JWH-018 .
Key Research Findings and Data Tables
Table 1: Anti-Proliferative Effects in Prostate Cancer (PC-3 Cells)
Table 2: Anti-Inflammatory Effects in Microglia
Biologische Aktivität
JWH-015 is a synthetic cannabinoid that selectively acts as an agonist for the cannabinoid receptor type 2 (CB2). It has garnered attention in various research studies due to its potential therapeutic effects in several biological contexts, including cancer, inflammation, and metabolic disorders. This article compiles detailed findings on the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
CB2 Receptor Activation
this compound primarily exerts its biological effects through the activation of CB2 receptors. This receptor is predominantly expressed in immune cells and has been implicated in anti-inflammatory responses. Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human rheumatoid arthritis synovial fibroblasts (RASFs) by modulating intracellular signaling pathways, including JNK and p38 MAPK pathways .
Non-Canonical Pathways
Interestingly, studies have shown that this compound can elicit anti-inflammatory effects even in the absence of CB2 receptors, suggesting involvement of non-canonical pathways or off-target effects. For instance, it has been found to bind to glucocorticoid receptors (GR), enhancing its anti-inflammatory properties .
Inhibition of Tumor Growth
Research has demonstrated that this compound possesses anti-cancer properties. In vivo studies using mouse models indicated that treatment with this compound significantly inhibited tumor growth in prostate cancer cells (PC-3) by inducing apoptosis through ceramide synthesis and activation of specific signaling pathways . The following table summarizes key findings from various studies:
Case Studies
-
Prostate Cancer Model
In a study investigating the effects of this compound on prostate cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The mechanism was linked to increased ceramide levels and subsequent apoptosis in cancer cells . -
Rheumatoid Arthritis
A clinical study involving RASFs showed that this compound treatment led to decreased secretion of inflammatory cytokines. This effect was associated with modulation of signaling pathways involved in inflammation, highlighting its potential for managing rheumatoid arthritis symptoms . -
Neurological Impact
Research on hippocampal neurons indicated that this compound can inhibit excitatory neurotransmission via CB1 receptors, demonstrating its role not only as a CB2 agonist but also as a modulator of neuronal activity .
Q & A
Q. What are the primary pharmacological targets of JWH-015, and how can researchers validate receptor specificity in experimental models?
this compound is a synthetic cannabinoid receptor agonist with affinity for CB1 and CB2 receptors. To validate receptor specificity, researchers should employ competitive radioligand binding assays using selective antagonists (e.g., SR141716A for CB1 and SR144528 for CB2) . Dose-response curves and functional assays (e.g., cAMP inhibition) in transfected cell lines (e.g., HEK-293) can further distinguish receptor subtype contributions. Include negative controls (e.g., receptor-knockout models) to confirm selectivity .
Q. What experimental design considerations are critical for in vivo studies investigating this compound’s behavioral effects?
Use double-blind, placebo-controlled designs to minimize bias. Standardize administration routes (e.g., intraperitoneal vs. oral) and dosing regimens based on pharmacokinetic profiles. Behavioral tests (e.g., open field, elevated plus maze) must account for environmental variables (e.g., lighting, noise) and circadian rhythms. Include positive controls (e.g., THC) to contextualize effects .
Q. How should researchers address discrepancies in reported binding affinity values for this compound across studies?
Discrepancies often arise from methodological differences. Replicate experiments using identical assay conditions (e.g., buffer pH, temperature, radioligand concentration). Conduct meta-analyses to identify trends across studies, and validate findings using orthogonal techniques like fluorescence-based binding assays or computational docking simulations .
Q. What are the best practices for synthesizing this compound in compliance with analytical purity standards?
Follow protocols from peer-reviewed synthetic chemistry journals, ensuring step-by-step validation via NMR, HPLC, and mass spectrometry. Purity thresholds (>95%) should be confirmed using two independent analytical methods. Document side products and purification steps in supplementary materials to enable replication .
Advanced Research Questions
Q. How can researchers isolate the contributions of CB1 vs. CB2 receptor subtypes to this compound’s effects in complex biological systems?
Use conditional knockout models (e.g., Cre-lox systems) or tissue-specific receptor deletion. Pair this with selective antagonists and real-time imaging (e.g., calcium signaling in astrocytes vs. neurons). Transcriptomic profiling (RNA-seq) of treated tissues can further delineate subtype-specific pathways .
Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy studies for this compound?
Address pharmacokinetic factors (e.g., blood-brain barrier penetration, metabolite activity) using LC-MS/MS to measure tissue concentrations. Employ heterologous expression systems (e.g., G protein-coupled receptor biosensors) to study signal transduction dynamics absent in static binding assays .
Q. How can researchers optimize experimental protocols to mitigate this compound’s instability in aqueous solutions?
Preform stability studies under varying pH, temperature, and light conditions. Use deuterated solvents or antioxidant additives (e.g., ascorbic acid) in stock solutions. Validate stability via time-course HPLC and compare degradation products with reference standards .
Q. What computational approaches are effective for predicting off-target interactions of this compound?
Use molecular docking simulations (e.g., AutoDock Vina) against libraries of non-cannabinoid receptors (e.g., TRPV1, opioid receptors). Validate predictions with functional assays and compare results to structural analogs (e.g., JWH-018). Machine learning models trained on binding affinity datasets can improve prediction accuracy .
Q. How should longitudinal studies account for this compound’s potential tachyphylaxis in chronic exposure models?
Implement staggered dosing schedules with washout periods to differentiate acute vs. adaptive responses. Monitor receptor desensitization via Western blot (e.g., β-arrestin recruitment) and behavioral tolerance. Include recovery phases to assess reversibility of effects .
Q. What ethical and methodological safeguards are essential for human cell-based this compound research?
Obtain IRB approval for primary cell use (e.g., donor-derived neurons). Ensure compliance with biosecurity protocols for synthetic cannabinoids. Use non-invasive endpoints (e.g., cytokine release assays) and avoid high-dose exposures without clinical rationale .
Methodological Resources
- Literature Review : Use PubMed, Web of Science, and Cochrane Library with Boolean terms (e.g., "this compound AND (CB1 OR CB2)") .
- Data Repositories : Upload raw datasets to Zenodo or Figshare, adhering to FAIR principles .
- Ethical Compliance : Follow ARRIVE guidelines for animal studies and CONSORT for clinical analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
